molecular formula C11H11IN2O B12544237 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one CAS No. 821795-02-2

3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one

Cat. No.: B12544237
CAS No.: 821795-02-2
M. Wt: 314.12 g/mol
InChI Key: SZRDZFQVQURZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one is a synthetic derivative of the 1,3-dihydro-2H-indol-2-one (oxindole) scaffold, a structure recognized for its significant pharmacological potential. Compounds within this class are intensively studied for their potent inhibiting effect on various kinases, which are key enzymes implicated in numerous disease pathways. The (dimethylamino)methylidene group at the 3-position is a classic feature in many bioactive oxindoles and is present in kinase inhibitors described in scientific literature, with one prominent example being the approved drug Nintedanib . The specific introduction of an iodine atom at the 4-position offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. The primary research value of this compound lies in the field of oncology and cellular signaling. Derivatives of 3-(aminomethylidene)-1,3-dihydro-2H-indol-2-ones have been demonstrated to exhibit antitumor activity by interfering with cell cycle progression, accumulating cells in the G2/M phase, and subsequently activating apoptosis, or programmed cell death . In breast cancer cell studies, similar compounds induced these effects alongside an increased level of the tumor suppressor protein p53 and its transcriptional targets p21 and Bax . Beyond anticancer applications, the broader class of 1,3-dihydro-2H-indol-2-one derivatives has also been investigated for in vitro antibacterial, antifungal, and antitubercular activities, highlighting the versatility of this core structure in medicinal chemistry research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

821795-02-2

Molecular Formula

C11H11IN2O

Molecular Weight

314.12 g/mol

IUPAC Name

3-(dimethylaminomethylidene)-4-iodo-1H-indol-2-one

InChI

InChI=1S/C11H11IN2O/c1-14(2)6-7-10-8(12)4-3-5-9(10)13-11(7)15/h3-6H,1-2H3,(H,13,15)

InChI Key

SZRDZFQVQURZIK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1C2=C(C=CC=C2I)NC1=O

Origin of Product

United States

Preparation Methods

Halogenation of Oxindole Derivatives

Oxindole derivatives (e.g., 3-bromooxindole) undergo iodide substitution under basic conditions. For example:

  • Reagents : KI or NaI in polar aprotic solvents (e.g., DMF, DMSO).
  • Conditions : Heating at 80–100°C for 6–12 hours.
  • Yield : Typically 60–85% for halogen exchange.

This method is scalable and avoids the use of toxic catalysts.

Palladium-Catalyzed Coupling

For direct iodination, Suzuki-Miyaura coupling or Stille coupling can introduce aryl-iodide groups, though this is less common for simple iodine substitution.

Functionalization via Eschenmoser Coupling

The dimethylamino methylidene group is introduced via Eschenmoser coupling , a modular and high-yielding method.

General Procedure

  • Substrate Preparation : 4-Iodo-1,3-dihydro-2H-indol-2-one (core) reacts with dimethylthioacetamide or dimethylthiobenzamide .
  • Coupling Reaction :
    • Base : Triethylamine (TEA) or N-methylmorpholine.
    • Solvent : DMF or THF.
    • Conditions : Room temperature for 12–24 hours.
  • Workup : Extraction with DCM, followed by chromatography.

Key Data :

Substrate Reagent Yield (%) Configuration
4-Iodo-oxindole Dimethylthioacetamide 75–90 (Z)-isomer
3-Bromo-4-iodooxindole Dimethylthiobenzamide 85–97 (Z)-isomer

The (Z)-configuration is favored due to steric and electronic control during coupling.

Mechanistic Insights

The reaction proceeds via α-thioiminium salt formation , followed by nucleophilic attack at the C3 position of the oxindole. The use of TEA deprotonates intermediates, driving the coupling to completion.

Alternative Synthetic Routes

Multicomponent Reactions

Ugi or Biginelli reactions can assemble the indol-2-one core and substituents in one pot, though yields are often lower (40–60%).

Iodine-Mediated Cyclization

Iodine catalyzes cyclization of enamines to form indoles, but this method is less applicable for 4-iodo derivatives.

Optimization and Challenges

Solvent and Base Selection

  • DMF : Enhances reactivity in Eschenmoser coupling but requires careful purification.
  • TEA : Critical for deprotonation but may lead to side products (e.g., isoindigo derivatives) if overused.

Scalability and Purity

  • Industrial-Scale Synthesis : Continuous flow reactors improve yield and reduce impurities.
  • Purification : Column chromatography (silica/alumina) is standard, though crystallization can achieve >95% purity.

Comparative Analysis of Methods

Method Advantages Limitations
Eschenmoser Coupling High yield, modular design Requires anhydrous conditions
Halogen Exchange Scalable, low cost Limited to bromo precursors
Multicomponent Reactions One-pot synthesis Poor regioselectivity

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or halides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, halides, often in the presence of a base.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted indole derivatives with different functional groups.

    Condensation: Larger molecules formed through the addition of aldehydes or ketones.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds related to 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one. Research indicates that this compound can induce apoptosis in various cancer cell lines.

Case Study:

  • Objective : To evaluate the cytotoxic effects on breast cancer cell lines (e.g., MCF-7).
  • Methodology : Cells were treated with varying concentrations of the compound.
  • Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating significant potency against cancer cells.

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Its ability to modulate neurotransmitter receptors may contribute to its neuroprotective properties.

Case Study:

  • Objective : To assess neuroprotective effects in a zebrafish model exposed to oxidative stress.
  • Methodology : Zebrafish were treated with the compound post-exposure.
  • Results : Treated zebrafish exhibited improved survival rates and reduced behavioral abnormalities compared to controls.

Antimicrobial Properties

Research has indicated that the compound may possess antimicrobial activity against various pathogens. The mechanism is hypothesized to involve disruption of microbial cell membranes.

Case Study:

  • Objective : To evaluate antimicrobial efficacy against specific bacterial strains.
  • Methodology : The compound was tested using standard disk diffusion methods.
  • Results : Significant zones of inhibition were observed, suggesting potential as an antimicrobial agent.

Toxicological Profile

Preliminary assessments indicate low toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to establish safety profiles for clinical applications.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

A. 3-Substituted Methylidene Oxindoles

Compounds such as (3E)-3-(4-Bromobenzylidene)-1,3-dihydro-2H-indol-2-one (3a) and (3E)-3-(4-Nitrobenzylidene)-1,3-dihydro-2H-indol-2-one (3e) ():

  • Key Differences: Substituent Position: These analogs have substituents (e.g., Br, NO₂) on the benzylidene aromatic ring rather than the indole core. Electronic Effects: Electron-withdrawing groups (NO₂) enhance electrophilicity at the methylidene carbon, increasing reactivity in nucleophilic additions compared to the dimethylamino group in the target compound . Solid-State Packing: X-ray crystallography reveals planar conformations stabilized by π-π stacking and hydrogen bonding, contrasting with the iodine-induced steric hindrance in the target compound .
B. 4-Substituted Indole Derivatives
  • 3-[(3-Iodo-4-methylphenyl)amino]-2H-indol-2-one (): Iodine is located on the phenyl ring of the anilino group instead of the indole core.

Functional Group Modifications

A. Amino vs. Anilino Groups
  • (3Z)-3-[(4-Methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one (JK3-37) (): Synthesis: Prepared by replacing the dimethylamino group with 4-methoxyanilino via acid-catalyzed condensation (42% yield). Biological Activity: Exhibits antiviral activity against HCV p7 channels, suggesting that bulkier aromatic amines enhance target specificity compared to dimethylamino derivatives .
B. Halogenated Analogs
  • (3Z)-3-[(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one ():
    • Chlorine at the para position increases lipophilicity but lacks the steric bulk of iodine.
    • Lower molecular weight correlates with higher solubility but reduced membrane permeability compared to the iodinated target compound .

Key Observations :

  • The dimethylamino group in the target compound is a versatile synthon for generating analogs with varied biological activities.
  • Iodine at position 4 may enhance target binding through halogen bonding but could limit solubility .

Q & A

Q. What are the standard synthetic routes for 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving the formation of methylidene oxindole derivatives. A common approach starts with 4-iodooxindole as the core scaffold, followed by condensation with dimethylamine derivatives under reflux conditions. For example, describes a 4-step synthesis of analogous 3-(4-piperidylidene) oxindoles, utilizing selective carbonyl reduction with diisobutylaluminium hydride (DIBAL-H) . Similarly, highlights the use of Vilsmeier reagent for generating (1,3-dihydroindol-2-ylidene) intermediates, which can be adapted for this compound by substituting appropriate amine groups .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Post-synthesis characterization requires a combination of spectroscopic and crystallographic methods:
  • NMR and IR : For structural confirmation of the methylidene group and iodine substitution (e.g., IR carbonyl stretches at ~1668 cm⁻¹ and NMR shifts for dimethylamino protons, as shown in ) .
  • X-ray crystallography : To resolve stereochemistry and confirm the Z/E configuration of the methylidene moiety. demonstrates the use of X-ray diffraction for comparing solid-state structures of analogous oxindoles .
  • UV/Vis spectroscopy : To assess π-conjugation effects, with λmax reported at 267 nm and 436 nm for related compounds () .

Advanced Research Questions

Q. How does the compound’s selectivity for VEGFR2 compare to other kinase inhibitors, and what are the implications for experimental design?

  • Methodological Answer : The compound (SU5416) is a potent VEGFR2 inhibitor but exhibits off-target effects on FGFR1, as noted in . To assess selectivity:
  • Use kinase profiling assays (e.g., competitive binding with ATP analogs) to quantify IC₅₀ values for VEGFR2 vs. FGFR1 .
  • Compare with inhibitors like PTK787 (vatalanib), which has higher specificity for VEGFR2. Experimental designs should include negative controls (e.g., FGFR1-specific inhibitors) to isolate VEGFR2-mediated effects in angiogenesis assays .

Q. What experimental considerations are critical for in vivo studies, given reported adverse effects?

  • Methodological Answer : reports transient body weight loss in mice treated with SU5416, likely due to vascular toxicity. Mitigation strategies include:
  • Dose optimization : Start with lower doses (e.g., 10–20 mg/kg) and monitor weight changes over 7-day intervals .
  • Combination therapy : Pair with anti-inflammatory agents (e.g., dexamethasone) to reduce off-target toxicity while maintaining efficacy.
  • Endpoint validation : Use histopathology to confirm target engagement (e.g., reduced microvessel density in tumors) .

Q. How can contradictions in crystallographic data between studies be resolved?

  • Methodological Answer : Discrepancies in solid-state structures (e.g., bond angles, packing motifs) can arise from polymorphic variations. To resolve these:
  • Apply the XPac algorithm () to compare molecular conformations and supramolecular interactions across datasets .
  • Validate using temperature-dependent crystallography (e.g., data collected at 90 K vs. room temperature, as in ) to rule out thermal motion artifacts .

Q. What strategies optimize the compound’s anti-angiogenic activity while minimizing metabolic instability?

  • Methodological Answer :
  • Structural modifications : Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to enhance metabolic stability, as seen in for related Mannich base derivatives .
  • Prodrug design : Mask the dimethylamino group with enzymatically cleavable moieties (e.g., acetyl) to improve pharmacokinetics.
  • In vitro screening : Use liver microsome assays to quantify metabolic half-life and identify susceptible sites for modification .

Key Research Findings

  • Structural Insights : The E-configuration of the methylidene group is critical for VEGFR2 binding, as confirmed by X-ray data .
  • Biological Activity : SU5416 inhibits VEGF-induced endothelial cell proliferation at 10 µM, but efficacy is dose-limited by toxicity .
  • Synthetic Challenges : Selective reduction of carbonyl intermediates (e.g., using DIBAL-H) is essential to avoid byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.